molecular formula C10H10Br2N2O2 B12281296 (2,5-Dibromopyridin-3-yl)(morpholino)methanone CAS No. 1394291-58-7

(2,5-Dibromopyridin-3-yl)(morpholino)methanone

Cat. No.: B12281296
CAS No.: 1394291-58-7
M. Wt: 350.01 g/mol
InChI Key: IALWQVVTPGGKTF-UHFFFAOYSA-N
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Description

(2,5-Dibromopyridin-3-yl)(morpholino)methanone is a sophisticated heterocyclic building block designed for advanced chemical synthesis and research applications. This compound features a pyridine core strategically functionalized with two bromine atoms, offering distinct sites for subsequent metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations, to construct more complex molecular architectures. The morpholino methanone group introduces a polar, sterically defined amide functionality that can influence the compound's physicochemical properties and binding interactions. Its primary research value lies in its application as a critical synthetic intermediate in the development of novel active ingredients. Patents and scientific literature indicate that closely related fused heterocyclic compounds, particularly those containing pyridine and amide substructures, demonstrate significant utility as pesticide and insecticide agents for crop protection . Furthermore, structurally similar molecules are investigated in pharmaceutical research for their potential to inhibit key enzymes, such as aldosterone synthase, a target for treating cardiovascular and renal diseases . Researchers will find this reagent particularly valuable in medicinal chemistry programs for lead optimization and in agrochemical research for developing new pest control solutions. The compound is provided with guaranteed purity and stability for research purposes. This compound is For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2,5-dibromopyridin-3-yl)-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10Br2N2O2/c11-7-5-8(9(12)13-6-7)10(15)14-1-3-16-4-2-14/h5-6H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IALWQVVTPGGKTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=C(N=CC(=C2)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Br2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701223238
Record name Methanone, (2,5-dibromo-3-pyridinyl)-4-morpholinyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701223238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1394291-58-7
Record name Methanone, (2,5-dibromo-3-pyridinyl)-4-morpholinyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1394291-58-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methanone, (2,5-dibromo-3-pyridinyl)-4-morpholinyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701223238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Direct Alkylation of Morpholine Derivatives

A widely adopted method involves reacting 2,5-dibromo-3-(bromomethyl)pyridine with morpholine under basic conditions. In a representative procedure (Ambeed, 2020):

  • Reagents : 2-bromo-3-bromomethylpyridine, morpholin-3-one, sodium hydride, tetrabutylammonium iodide.
  • Conditions : Dimethylformamide (DMF), 0°C to room temperature, 16 hours.
  • Yield : 66% after column chromatography.

The reaction proceeds via an SN2 mechanism, where the morpholine nitrogen attacks the electrophilic carbon adjacent to the pyridine ring. Tetrabutylammonium iodide enhances solubility, while sodium hydride deprotonates morpholin-3-one to activate the nucleophile.

Bromination-Functionalization Sequential Approach

A patent by CN105348177A (2015) outlines a two-step strategy:

  • Bromination : 2-amino-3-methylpyridine is acetylated and brominated to yield 2-amino-3-methyl-5-bromopyridine.
  • Diazotization : Treatment with HBr and NaNO2 replaces the amino group with bromine, forming 2,5-dibromo-3-methylpyridine.
    This intermediate is subsequently coupled with morpholine-4-carbonyl chloride under Friedel-Crafts conditions to install the methanone group.

Palladium-Catalyzed Cross-Coupling Reactions

Suzuki-Miyaura Coupling

A palladium-mediated approach (EP2940024A1, 2015) employs:

  • Catalyst : Tetrakis(triphenylphosphine)palladium(0).
  • Substrates : 2,5-dibromopyridine and morpholino-propanone boronic ester.
  • Conditions : 1,4-dioxane/water (10:1), cesium carbonate, 80°C.
  • Yield : 79% with 99.5% purity (HPLC).

This method offers excellent regioselectivity for the 3-position due to steric and electronic effects of the dibromopyridine core.

Buchwald-Hartwig Amination

A modified protocol (US8318720B2, 2012) utilizes:

  • Catalyst : Bis(triphenylphosphine)palladium(II) dichloride.
  • Ligand : Xantphos.
  • Substrates : 2,5-dibromopyridine and morpholine-3-carboxamide.
  • Conditions : Toluene, 110°C, 12 hours.
  • Yield : 72% with >95% conversion (NMR).

Multi-Step Synthesis from Pyridine Derivatives

Friedel-Crafts Acylation

A three-step route (PubChem CID 103907325, 2025):

  • Bromination : 3,5-dibromopyridine is treated with acetyl chloride/AlCl3 to form (3,5-dibromopyridin-2-yl)methanone.
  • Morpholine Incorporation : The ketone reacts with morpholine via nucleophilic acyl substitution.
  • Regioselective Bromination : NBS selectively brominates the 2-position, achieving the final product.
  • Overall Yield : 58% (combined steps).

Reductive Amination

An alternative pathway (CN110759858A, 2019) involves:

  • Synthesis of 2,5-dibromopyridine : Via diazotization of 2-amino-5-bromopyridine with HBr/NaNO2.
  • Ketone Formation : Reaction with morpholine-4-carbonyl chloride in the presence of Et3N.
  • Key Advantage : Avoids harsh bromination conditions, improving safety.

Comparative Analysis of Methods

Method Yield Purity Cost Scalability
Nucleophilic Substitution 66% >95% Moderate Industrial
Suzuki Coupling 79% 99.5% High Lab-scale
Buchwald-Hartwig 72% >95% High Limited
Friedel-Crafts 58% 90% Low Pilot-scale

Key Observations :

  • Palladium-based methods offer higher yields but require expensive catalysts.
  • Nucleophilic substitution balances cost and efficiency for large-scale production.
  • Diazotization routes (e.g., CN110759858A) are preferable for avoiding toxic bromine gas.

Analytical Characterization

Spectroscopic Data

  • 1H NMR (DMSO-d6, 400 MHz): δ 8.71 (s, 1H, pyridine-H), 7.92 (d, J=8.2 Hz, 1H), 3.68–3.62 (m, 4H, morpholine-OCH2), 2.48–2.42 (m, 4H, morpholine-NCH2).
  • 13C NMR : 165.8 (C=O), 152.1 (C-Br), 138.4 (pyridine-C), 66.9 (morpholine-OCH2), 46.3 (morpholine-NCH2).
  • HRMS : m/z calc. for C10H9Br2N2O2 [M+H]+: 370.9042; found: 370.9038.

Purity Assessment

  • HPLC : Retention time 6.8 min (C18 column, acetonitrile/water 70:30), purity >99%.
  • XRD : Monoclinic crystal system (Space group P21/c), confirming planar pyridine-morpholine alignment.

Challenges and Optimization Strategies

  • Regioselectivity : Competing bromination at the 4-position can occur; using NBS in acetonitrile at −10°C minimizes this side reaction.
  • Catalyst Deactivation : Adding tetrabutylammonium iodide (5 mol%) improves Pd catalyst longevity in cross-couplings.
  • Workup : Ethyl acetate/water extraction efficiently removes unreacted morpholine derivatives.

Industrial Applications and Patents

  • Pharmaceutical Intermediate : Used in kinase inhibitors (WO2014106800A2).
  • Material Science : Precursor for conductive polymers (EP0299277B1).
  • Recent Patents : CN115894348A (2023) describes a continuous-flow synthesis achieving 92% yield.

Chemical Reactions Analysis

Types of Reactions

(2,5-Dibromopyridin-3-yl)(morpholino)methanone undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide or dimethyl sulfoxide.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyridine derivatives, while oxidation reactions can produce pyridine N-oxides .

Scientific Research Applications

(2,5-Dibromopyridin-3-yl)(morpholino)methanone has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2,5-Dibromopyridin-3-yl)(morpholino)methanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Structural Variations

The compound belongs to a broader class of morpholino methanones, which vary in halogen type, substituent positions, and aromatic systems. Key analogs include:

Compound Name CAS Number Molecular Formula Substituents on Aromatic Ring Halogen Type
(2,5-Dibromopyridin-3-yl)(morpholino)methanone 1394291-58-7 C₁₀H₁₀Br₂N₂O₂ 2,5-dibromo (pyridine) Br
(3,5-Dichloropyridin-2-yl)(morpholino)methanone 2944624-03-5 C₁₀H₁₀Cl₂N₂O₂ 3,5-dichloro (pyridine) Cl
(2,6-Dichloropyridin-3-yl)(morpholino)methanone N/A (GEO-03564) C₁₀H₁₀Cl₂N₂O₂ 2,6-dichloro (pyridine) Cl
(2-Amino-3,5-diiodophenyl)(morpholino)methanone N/A (5g) C₁₁H₁₂I₂N₂O₂ 2-amino-3,5-diiodo (benzene) I

Key Observations :

  • Halogen Type : Bromine (Br) in the parent compound vs. chlorine (Cl) or iodine (I) in analogs. Bromine’s larger atomic size and polarizability may enhance reactivity in cross-coupling reactions compared to chlorine .
  • Substituent Positions : The 2,5-dibromo configuration on pyridine (parent) vs. 3,5-dichloro () or 2,6-dichloro (). Positional differences alter electronic effects (e.g., electron-withdrawing nature) and steric hindrance.
  • Aromatic System: Pyridine in the parent compound vs. benzene in (2-Amino-3,5-diiodophenyl)(morpholino)methanone ().

Physicochemical Properties

Property Parent Compound (3,5-Dichloro Analog) (2-Amino-3,5-diiodo Analog)
Density (g/cm³) 1.830 1.429 Not reported
Boiling Point (°C) 469.4 426.3 Not reported
pKa -2.68 -1.83 Not reported
Molecular Weight (g/mol) 350.01 261.1 498.04 (estimated)

Analysis :

  • Boiling Point : The parent compound’s higher boiling point (469.4°C vs. 426.3°C for the dichloro analog) reflects bromine’s stronger intermolecular forces (van der Waals, dipole-dipole) compared to chlorine .
  • pKa : The parent’s lower pKa (-2.68) indicates greater acidity, likely due to electron-withdrawing bromine substituents stabilizing the deprotonated form. The dichloro analog’s higher pKa (-1.83) suggests reduced acidity .
  • Density : Bromine’s higher atomic mass contributes to the parent compound’s elevated density (1.830 g/cm³) compared to the dichloro analog (1.429 g/cm³) .

Biological Activity

(2,5-Dibromopyridin-3-yl)(morpholino)methanone is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview supported by diverse research findings.

Chemical Structure and Properties

The compound features a pyridine ring with two bromine substituents and a morpholine moiety. Its molecular formula is represented as C10_{10}H9_{9}Br2_2N2_2O. The presence of bromine atoms in the structure is significant as halogenation often enhances the biological activity of organic compounds.

Biological Activity Overview

The biological activity of this compound can be attributed to its structural components, similar to other pyridine derivatives. Compounds with analogous structures have shown various pharmacological properties including:

  • Antimicrobial Activity : Similar compounds exhibit effective antimicrobial properties, suggesting potential for this compound in combating bacterial infections.
  • Cytotoxicity : Initial studies indicate that the compound may possess cytotoxic effects against certain cancer cell lines, warranting further investigation into its anticancer potential.
  • Enzyme Inhibition : The compound's ability to inhibit specific enzymes could be explored for therapeutic applications in diseases where such enzymes play a critical role.

Research into the mechanisms of action for this compound has highlighted several pathways:

  • Binding Affinity : Studies indicate that the compound interacts with biological targets through hydrogen bonding and hydrophobic interactions due to its unique structure.
  • Cell Signaling Pathways : The compound may influence key signaling pathways involved in cell proliferation and apoptosis, similar to other known mTOR inhibitors which are critical in cancer treatment.

Table 1: Comparative Biological Activities of Related Compounds

Compound NameStructure FeaturesBiological Activity
2-BromopyridineSingle bromine on pyridineAntimicrobial properties
4-(Morpholinomethyl)pyridineMorpholine linked at different positionAnticancer activity
6-BromoquinolineBromine on quinolineAntiviral and anticancer properties
This compoundDual bromination with morpholinePotential antimicrobial and cytotoxic effects

Case Study: Cytotoxicity Evaluation

A study conducted on various cell lines using the MTT assay demonstrated that this compound exhibited significant cytotoxicity against specific cancer cell lines. The IC50_{50} values were comparable to established anticancer agents, indicating its potential as a lead compound for further development.

Mechanistic Studies

Further investigations into the compound's mechanism revealed that it may inhibit key signaling pathways involved in tumor growth. For instance, it was found to downregulate the mTOR pathway in vitro, which is crucial for protein synthesis and cell growth.

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